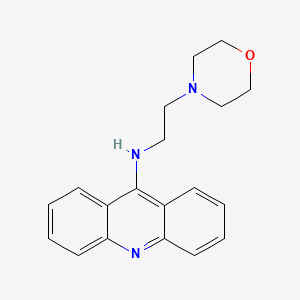
9-((2-Morpholinoethyl)amino)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2-Morpholinoethyl)amino)acridine is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Morpholinoethyl)amino)acridine typically involves the reaction of acridine with 2-morpholinoethylamine. The process can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up the process, would apply.
化学反応の分析
Types of Reactions
9-((2-Morpholinoethyl)amino)acridine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various acridine N-oxides, while reduction can produce different reduced acridine derivatives.
科学的研究の応用
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound has been investigated for its ability to intercalate into DNA, making it useful in genetic and molecular biology studies.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
作用機序
The primary mechanism of action of 9-((2-Morpholinoethyl)amino)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerase II. By blocking the catalytic cycle of topoisomerase II, the compound induces apoptosis and cell death in cancer cells .
類似化合物との比較
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also targets topoisomerase II.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
Uniqueness
9-((2-Morpholinoethyl)amino)acridine is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential therapeutic applications. Its morpholinoethyl group provides additional interactions with biological targets, making it a promising candidate for further research and development.
特性
CAS番号 |
20308-90-1 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)21-17)20-9-10-22-11-13-23-14-12-22/h1-8H,9-14H2,(H,20,21) |
InChIキー |
RDSPWWIWPUOHAB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


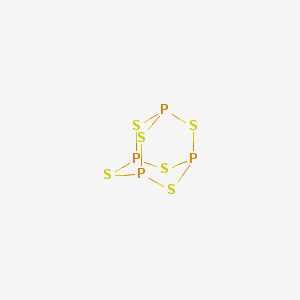

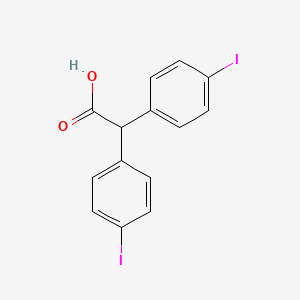
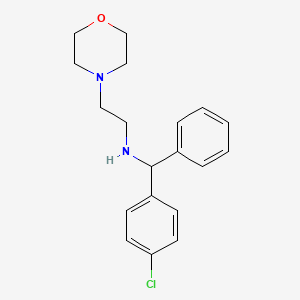
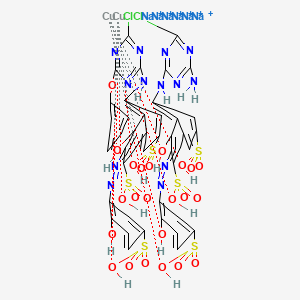
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
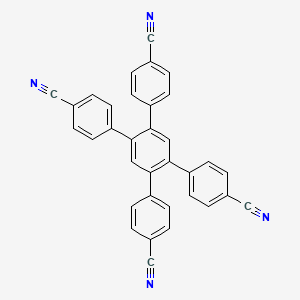

![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
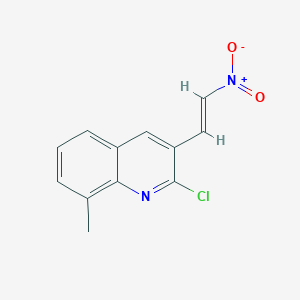
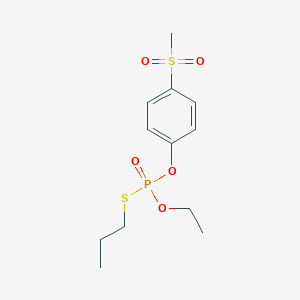
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
